Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]-
Description
Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]- (hereafter referred to as the target compound) is a purine derivative featuring a methylamino substitution at the 6-position of the purine ring and a phosphonic acid group attached via an ethoxymethyl linker. This structure is critical for its biological activity, particularly in therapeutic applications such as kinase inhibition or antiviral targeting . The compound’s phosphonic acid moiety enhances its polarity, while the methylamino group balances lipophilicity, influencing its pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
653584-15-7 |
|---|---|
Molecular Formula |
C9H14N5O4P |
Molecular Weight |
287.21 g/mol |
IUPAC Name |
2-[6-(methylamino)purin-9-yl]ethoxymethylphosphonic acid |
InChI |
InChI=1S/C9H14N5O4P/c1-10-8-7-9(12-4-11-8)14(5-13-7)2-3-18-6-19(15,16)17/h4-5H,2-3,6H2,1H3,(H,10,11,12)(H2,15,16,17) |
InChI Key |
NCVPVIXUXLDAHI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)CCOCP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]- can be achieved through several synthetic routes. Common methods include the Michaelis–Arbuzov reaction, Kabachnik–Fields reaction, Pudovik reaction, Abramov reaction, and Moedritzer-Irani reaction . These reactions often require the use of catalysts, microwaves, or ultrasounds to improve yields and minimize reaction times . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity stems from its structural analogy to natural nucleotides. Key mechanisms include:
-
Enzyme Inhibition : Mimics adenosine triphosphate (ATP) to inhibit viral DNA polymerases, disrupting viral replication.
-
Hydrolysis : Acidic or basic conditions cleave phosphonic acid bonds, forming simpler phosphates.
-
Cross-Linking : Potential reactivity with nucleophilic groups in biological systems, though specific data is limited in available sources.
Table 2: Mechanistic Insights
| Process | Enzyme Target | Outcome |
|---|---|---|
| Nucleotide Analog Binding | Viral DNA polymerase | Chain termination during replication |
| Hydrolysis | Phosphatases | Dephosphorylation, loss of activity |
Analytical Characterization
Chromatographic methods, particularly RP-UPLC, are employed to quantify the compound and related impurities. Key parameters include:
-
Column : Acquity UPLC BEH Phenyl (2.1×100 mm, 1.7 µm)
-
Mobile Phase : Buffer (TEA in water, pH 4.0) and acetonitrile gradient .
Table 3: Analytical Method Parameters
| Parameter | Details |
|---|---|
| Column Type | BEH Phenyl |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 265 nm |
| Retention Time | ~6.3 min (Tenofovir analog) |
Stability and Impurity Profiling
Forced degradation studies reveal:
-
Major Impurities : Mono-POC PMPA, isopropyl POC, and mixed dimers .
-
Mass Balance : ~99% recovery under stress conditions (acidic/basic hydrolysis, light) .
Table 4: Common Impurities
| Impurity | Structure |
|---|---|
| Mono-POC PMPA | Partially esterified phosphonic acid |
| Isopropyl POC | Isopropoxycarbonyl ester |
| Mixed Dimer | Cross-linked phosphonic acid derivatives |
This compound’s reactivity profile underscores its utility in antiviral drug development, particularly in targeting viral DNA synthesis pathways. Further studies on its metabolic stability and cross-reactivity with human enzymes would enhance its therapeutic potential.
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of viral infections . Additionally, it is used in industry as a corrosion inhibitor and in the development of advanced materials .
Mechanism of Action
The mechanism of action of phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]- involves its interaction with specific molecular targets and pathways. It can form strong bonds with metal ions, which makes it effective as a corrosion inhibitor . In biological systems, it may interact with enzymes and other proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Purine Ring
Amino vs. Methylamino Substitution
- {[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic acid (PMEDAP) (CAS 113852-41-8): Structure: Features a 6-amino group instead of methylamino. Molecular Formula: C₈H₁₃N₆O₄P; Molecular Weight: 288.204 . PMEDAP is a known antiviral agent, suggesting that substitution at the 6-position significantly affects biological activity .
Diethylamino and Cyclopropylamino Substitutions
- Phosphonic acid, [[2-[6-(diethylamino)-9H-purin-9-yl]ethoxy]methyl]- (CAS 182798-76-1): Structure: 6-diethylamino substitution. Molecular Formula: C₁₂H₂₀N₅O₄P; Molecular Weight: 329.29 . This compound’s pKa (predicted 2.37) is comparable to the target compound, suggesting similar ionization behavior .
- Phosphonic acid,[[(1R)-2-[6-(cyclopropylamino)-9H-purin-9-yl]-1-methylethoxy]methyl]- (CAS 182798-98-7): Structure: Cyclopropylamino substitution at position 6 and a chiral methyl group on the ethoxy chain. Molecular Formula: C₁₂H₁₈N₅O₄P; PSA: 122.39; Density: 1.74 g/cm³ . Impact: The cyclopropylamino group introduces conformational rigidity, which may enhance target selectivity. The stereochemistry (R-configuration) could influence binding kinetics, a factor absent in the target compound’s simpler ethoxy linker .
Modifications to the Phosphonic Acid Group
Prodrug Derivatives
- Bis[(2,2-dimethylpropanoyloxy)methyl] {[2-(6-amino-9H-purin-9-yl)ethoxy]-methyl}phosphonate–succinic acid: Structure: Phosphonate ester prodrug with pivaloyloxymethyl groups. Impact: Esterification masks the phosphonic acid’s polarity, improving oral bioavailability. The target compound’s lack of prodrug modifications may limit its absorption but reduce metabolic activation requirements .
Linker Modifications
- N-(2-Phosphonomethoxyethyl)-2,6-diaminopurine: Structure: Ethyl linker with diamino substitution.
Physicochemical Properties
Key Observations :
- The target compound’s methylamino group provides moderate lipophilicity (LogP ~0.5), balancing solubility and permeability.
- Diethylamino and cyclopropylamino analogues exhibit higher LogP values, favoring membrane penetration but risking solubility issues.
- All compounds share high PSA (>110 Ų), indicating polar surfaces that may limit passive diffusion.
Biological Activity
Phosphonic acids, particularly those containing purine derivatives, have garnered significant attention due to their diverse biological activities. The compound Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]- is a notable example, exhibiting potential in antiviral and anticancer applications. This article explores its biological activity through various studies, highlighting key findings and summarizing data in tables for clarity.
Overview of Phosphonic Acids
Phosphonic acids are characterized by the presence of a phosphorus-carbon bond, which confers stability against enzymatic degradation. This unique feature enhances their cell permeability and bioavailability, making them suitable candidates for therapeutic applications .
Antiviral Activity
Recent studies have demonstrated that phosphonic acid derivatives exhibit potent antiviral properties. For instance, research on related compounds has shown effectiveness against hepatitis B virus (HBV) mutants resistant to conventional therapies. The hexadecyloxypropyl ester of 9-(5-phosphono-pent-2-en-1-yl)-adenine displayed significant activity with an EC50 value of 3.0 μM against various HBV strains .
Case Study: Antiviral Efficacy Against HBV
| Compound | EC50 (μM) | CC50 (μM) |
|---|---|---|
| HDP-PPen A | 9.2 ± 1.2 | 110 ± 6 |
| HDP-PPen G | 8.8 ± 0.9 | 929 ± 27 |
| HDP-PPen C | 3.4 ± 0.5 | 523 ± 11 |
| HDP-PPen T | 3.0 ± 0.4 | 120 ± 5 |
This table illustrates the effective concentrations required to inhibit viral replication (EC50) compared to cytotoxic concentrations (CC50), indicating a favorable therapeutic index for these compounds .
Antimalarial Activity
The compound has also been evaluated for its antimalarial properties, particularly against Plasmodium falciparum. A study revealed that certain derivatives of phosphonic acid showed promising activity, with IC50 values indicating their potency in inhibiting parasite growth.
Case Study: In Vitro Antimalarial Activity
| Compound | Base | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| (R)-4-(2-amino-6-oxo-9H-purin-9-yl)-2-hydroxybutyl-phosphonic acid | Guanine | 0.074 ± 0.007 | >1351 |
| Other derivatives | Various | >1000 | NA |
The derivative containing guanine as the nucleobase exhibited remarkable activity with an IC50 of 74 nM and a high selectivity index, indicating low toxicity to human cells .
The biological activities of phosphonic acids can be attributed to several mechanisms:
- Inhibition of Viral Replication : The structural similarity to natural nucleotides allows these compounds to interfere with viral polymerases.
- Antiparasitic Effects : The compounds disrupt metabolic pathways in Plasmodium species, leading to reduced parasite viability.
- Cytotoxicity : Some derivatives exhibit selective cytotoxic effects on cancer cells while sparing normal cells, making them potential candidates for targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]phosphonic acid, and how do they influence experimental design?
- Answer : The compound has a molecular formula C₈H₁₂N₅O₄P , with a molecular weight of 273.19 g/mol and a polar surface area of 136.38 Ų , indicating moderate hydrophilicity . Key properties include:
- pKa : 1.35 (acidic proton)
- LogD values : -3.97 (pH 5.5) and -3.96 (pH 7.4), suggesting limited membrane permeability under physiological conditions .
- Hydrogen bond donors/acceptors : 3 and 8, respectively, which may influence solubility and interactions with biological targets .
- Methodological implications : Use polar solvents (e.g., water/DMSO mixtures) for dissolution. For cellular assays, consider prodrug strategies or carrier systems to enhance bioavailability.
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Answer : Employ ¹H/³¹P NMR to verify the phosphonic acid moiety and purine ring protons. Compare spectral data with published analogs (e.g., 3L4 and 3L5 in ). For purity assessment, use reverse-phase HPLC with UV detection at 260 nm (purine absorbance) . Mass spectrometry (ESI-MS) should confirm the molecular ion at m/z 274.06 [M+H]⁺ .
Q. What safety precautions are critical when handling this compound?
- Answer : The compound’s safety data (e.g., synonyms: P-[[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]phosphonic acid ) indicate acute toxicity (Category 4 for oral, dermal, inhalation). Follow protocols for:
- Personal protective equipment (PPE) : Gloves, lab coat, and fume hood use .
- Spill management : Neutralize with bicarbonate and adsorb with inert material (e.g., vermiculite) .
- Waste disposal : Incinerate in a licensed facility for halogen-free organophosphorus compounds .
Advanced Research Questions
Q. How do structural modifications of the purine or phosphonate groups affect antiviral activity?
- Answer : Modifications to the 6-(methylamino) group (e.g., replacing methyl with ethyl or cyclopropyl) alter target binding. For example:
- Analog 3L8 ( ) replaces the methyl group with a phosphonoethyl chain, reducing antiviral potency but improving solubility .
- Diisopropyl ester prodrugs () enhance cellular uptake by masking the phosphonic acid’s charge, increasing bioavailability .
- Methodology : Compare IC₅₀ values against reference strains (e.g., HIV-1) using plaque reduction assays, and correlate with LogD/pKa data .
Q. What explains discrepancies in reported LogD values for this compound?
- Answer : Variations in LogD (-3.96 to -4.54) arise from:
- Ionization state : The phosphonic acid group (pKa ~1.35) is fully deprotonated at pH 7.4, increasing hydrophilicity .
- Experimental conditions : Differences in buffer composition (e.g., ionic strength) or measurement techniques (shake-flask vs. chromatographic) .
- Resolution : Use potentiometric titration to determine exact pKa values and validate LogD via octanol-water partitioning assays .
Q. How can computational modeling predict this compound’s interaction with viral polymerases?
- Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of viral polymerases (e.g., HIV-1 RT, PDB: 1RTD ). Key steps:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
